molecular formula C10H9FN2O B1411977 1-(3-Fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1598633-14-7

1-(3-Fluorobenzyl)-1H-pyrazol-4-ol

Cat. No.: B1411977
CAS No.: 1598633-14-7
M. Wt: 192.19 g/mol
InChI Key: ASNODEQUIHXGPH-UHFFFAOYSA-N
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Description

“1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” is a chemical compound that likely contains a pyrazol group (a five-membered aromatic ring with two nitrogen atoms) and a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group attached). This compound could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrazol ring attached to a fluorobenzyl group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, and a specific topological polar surface area .

Scientific Research Applications

1. Synthesis and Crystal Structures

Research has been conducted on the synthesis and crystal structure of derivatives of 1H-pyrazol-4-ol. For instance, a study by Qi et al. (2015) explored the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, examining their crystal structures and xanthine oxidase inhibitory activity (Qi, You, Wang, & Zhang, 2015).

2. Potential as COX-2 Inhibitors

The compound has been used in the synthesis of derivatives for potential pharmacological applications. Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors (Patel, Bell, Majest, Henry, & Kolasa, 2004).

3. Involvement in Factor Xa Inhibition

Modifications of pyrazole factor Xa inhibitors have included 1H-pyrazole derivatives, leading to improvements in selectivity and bioavailability for treatments such as razaxaban (Quan et al., 2005).

4. GPR39 Agonists Characterization

Studies have identified kinase inhibitors with structures related to 1H-pyrazol-4-ol as novel GPR39 agonists, exploring their signaling patterns and interactions with zinc (Sato, Huang, Kroeze, & Roth, 2016).

5. Novel Methodologies for Library Generation

The compound has been used in novel methodologies for generating diverse libraries of benzimidazole derivatives, contributing significantly to chemical library diversity (Portilla et al., 2008).

6. Fluorinated Compounds Synthesis

Research by Holzer et al. (2010) focused on the synthesis of fluoro-substituted compounds, demonstrating the potential of 1H-pyrazol-4-ol derivatives in creating complex fluorinated structures (Holzer et al., 2010).

Mechanism of Action

The mechanism of action of “1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” would depend on its intended use. For example, if it’s used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with “1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “1-(3-Fluorobenzyl)-1H-pyrazol-4-ol” would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNODEQUIHXGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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